Pneumocandin B0

概要

説明

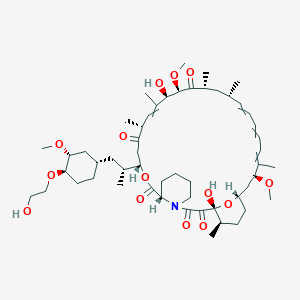

Pneumocandin Bo, also known as Pneumocandin B0, Pneumocandin B(0), and Hydroxy Echinocandin, is an organic chemical compound with the formula C50H80N8O17 . It is produced by the fungus Glarea lozoyensis . It is a strong antifungal and inhibits the synthesis of β- (1→3)- D -glucan, which is a fundamental component in most cell walls, like the Candida albicans membrane . This compound is used to synthesize caspofungin .

Synthesis Analysis

The biosynthetic steps leading to the formation of Pneumocandin Bo have been elucidated . The production of Pneumocandin Bo is limited by feedback inhibition . Low-temperature adaptive laboratory evolution (ALE) was used to improve the production capacity of Glarea lozoyensis by enhancing its membrane permeability . After 50 cycles of ALE, the Pneumocandin Bo production of the endpoint strain (ALE50) reached 2131 g/L, which was 32% higher than the starting strain (ALE0) .Molecular Structure Analysis

Pneumocandin Bo is a lipohexapeptide composed of a 10R,12S-dimethylmyristoyl side chain and a hexapeptide core . It is a lipopeptide antibiotic produced by Zalerion arboricola .Chemical Reactions Analysis

The levels of 15 metabolites involved in six pathways were found to be directly correlated with Pneumocandin Bo biosynthesis . By combining the analysis of key enzymes, acetyl-CoA and NADPH were identified as the main factors limiting Pneumocandin Bo biosynthesis . Other metabolites, such as pyruvate, α-ketoglutaric acid, lactate, unsaturated fatty acids and previously unreported metabolite γ-aminobutyric acid were shown to play important roles in Pneumocandin Bo biosynthesis and cell growth .Physical and Chemical Properties Analysis

Pneumocandin Bo is a white crystalline powder . It is soluble in ethanol, methanol, DMF, and DMSO . It has a molecular weight of 1065.21 .科学的研究の応用

Pneumocandin B0、別名Pneumocandin Boは、科学研究においていくつかの独自の用途を持つ強力な抗真菌化合物です。以下は、6つの異なる用途に焦点を当てた詳細なセクションです。

抗真菌薬の前駆体

This compoundは、カスポファンギンの合成のための出発物質として役立ちます。カスポファンギンは、最初の半合成エキノカンジン系抗真菌薬です 。カスポファンギンは、侵襲性真菌感染症の治療に臨床的に使用されています。

代謝工学

研究により、this compoundの生合成は、産生菌であるGlarea lozoyensisの脂肪酸の影響を受けることが示されています。 これは、代謝工学戦略を通じてthis compoundの収量を向上させるための重要な遺伝情報となります .

生産増強

低温順応実験室進化(ALE)を用いて、this compoundの生産を向上させる研究が行われてきました。 この方法は、Glarea lozoyensisの膜透過性を向上させ、this compoundの収量を大幅に増加させます .

メタボロミクスプロファイリング

メタボロミクスプロファイリングにより、高収量株と親株を比較することで、this compound生産量増加のメカニズムが明らかになりました。 これには、this compoundの生合成と直接相関する代謝物を特定することが含まれます .

作用機序

Target of Action

Pneumocandin B0, also known as Pneumocandin Bo, is an antifungal agent belonging to the echinocandin family . It primarily targets the β-1,3-D-glucan synthase enzyme complex in fungi . This enzyme complex is responsible for the synthesis of β-1,3-D-glucan, a fundamental component of most fungal cell walls .

Mode of Action

This compound interacts with its target via noncompetitive inhibition . This interaction leads to the depletion of the glucan polymer in the fungal cell wall, causing osmotic instability and ultimately leading to fungal cell lysis . This mode of action is particularly effective as the target enzyme is absent in mammalian cells, allowing for potent efficacy with minimal side effects .

Biochemical Pathways

The biosynthesis of this compound involves several biochemical pathways. Key metabolites such as acetyl-CoA and NADPH have been identified as the main factors limiting this compound biosynthesis . Other metabolites, such as pyruvate, α-ketoglutaric acid, lactate, unsaturated fatty acids, and γ-aminobutyric acid, play important roles in this compound biosynthesis and cell growth .

Pharmacokinetics

Achieving high productivity of this compound inside the mycelia can be challenging due to feedback inhibition .

Result of Action

The result of this compound’s action is the inhibition of fungal cell wall synthesis, leading to osmotic instability and cell lysis . This makes it a potent antifungal agent, particularly against fungi that rely heavily on β-1,3-D-glucan for their cell wall structure .

Action Environment

The production of this compound can be influenced by environmental factors. For instance, low-temperature adaptive laboratory evolution (ALE) has been used to enhance the production capacity of Glarea lozoyensis by increasing its membrane permeability . This method led to a 32% increase in this compound production . Furthermore, the regulation and enhancement of membrane permeability is one of the most important methods to relieve feedback inhibition .

Safety and Hazards

将来の方向性

The overall metabolic mechanism hypothesis was formulated and a rational feeding strategy was implemented that increased the Pneumocandin Bo yield from 1821 to 2768 mg/L . These results provide practical and theoretical guidance for strain selection, medium optimization, and genetic engineering for Pneumocandin Bo production .

生化学分析

Biochemical Properties

Pneumocandin B0 plays a significant role in biochemical reactions. It interacts with the β-1,3-D-glucan synthase enzyme complex, leading to the depletion of the glucan polymer in the fungal cell wall . This interaction causes osmotic instability and fungal cell lysis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it targets fungi via noncompetitive inhibition of the β-1,3-D-glucan synthase enzyme complex .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the β-1,3-D-glucan synthase enzyme complex . This binding leads to noncompetitive inhibition of the enzyme, resulting in the depletion of the glucan polymer in the fungal cell wall . This, in turn, causes osmotic instability and fungal cell lysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. After 50 cycles of adaptive laboratory evolution (ALE), the production of this compound reached 2131 g/L, which was 32% higher than the starting strain . This increase in production was attributed to enhanced membrane permeability .

Metabolic Pathways

This compound is involved in several metabolic pathways. The levels of 15 metabolites involved in six pathways were found to be directly correlated with this compound biosynthesis . Key enzymes, acetyl-CoA and NADPH, were identified as the main factors limiting this compound biosynthesis .

Transport and Distribution

This compound is mainly biosynthesized and accumulated in the mycelia . Achieving high productivity of this compound inside the mycelia is challenging due to feedback inhibition . The regulation and enhancement of membrane permeability is one of the most important methods to relieve this feedback inhibition .

Subcellular Localization

This compound is primarily localized in the mycelia of the fungus Glarea lozoyensis

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pneumocandin Bo involves a series of chemical reactions starting from simple building blocks to form the final compound. The pathway involves the use of protecting groups, selective reactions, and purification steps to ensure high yield and purity of the final product.", "Starting Materials": [ "L-Aspartic Acid", "L-Phenylalanine", "L-Valine", "L-Proline", "Ethyl Acetate", "Methanol", "Diethyl Ether", "Tetrahydrofuran", "Sodium Hydroxide", "Hydrochloric Acid", "Sodium Borohydride", "Sodium Cyanoborohydride", "Triphenylphosphine", "Carbon Tetrachloride", "Dimethylformamide", "N,N-Dimethylacetamide", "Pyridine", "Acetic Anhydride", "Trifluoroacetic Anhydride", "N,N-Dimethylglycine", "N,N-Dimethyl-1,3-propanediamine", "Methylamine", "Methanesulfonic Acid", "Sodium Methoxide" ], "Reaction": [ "1. Protection of carboxylic acid groups of L-Aspartic Acid with ethyl acetate and methanol in the presence of HCl.", "2. Protection of amine group of L-Phenylalanine with diethyl ether and tetrahydrofuran in the presence of sodium hydroxide.", "3. Protection of amine group of L-Valine with diethyl ether and tetrahydrofuran in the presence of sodium hydroxide.", "4. Protection of amine group of L-Proline with diethyl ether and tetrahydrofuran in the presence of sodium hydroxide.", "5. Reduction of protected L-Aspartic Acid with sodium borohydride to form L-Aspartic Acid diethyl ester.", "6. Coupling of L-Phenylalanine, L-Valine, and L-Proline using triphenylphosphine and carbon tetrachloride to form a tripeptide.", "7. Deprotection of amine groups of the tripeptide using sodium cyanoborohydride and methanol.", "8. Protection of amine group of the tripeptide with N,N-dimethylglycine and pyridine.", "9. Coupling of L-Aspartic Acid diethyl ester with the protected tripeptide using N,N-dimethylacetamide and pyridine to form a tetrapeptide.", "10. Deprotection of carboxylic acid group of the tetrapeptide using sodium methoxide.", "11. Protection of amine group of the tetrapeptide with N,N-dimethyl-1,3-propanediamine and methanesulfonic acid.", "12. Deprotection of carboxylic acid group of the tetrapeptide using sodium methoxide.", "13. Protection of amine group of the tetrapeptide with acetic anhydride and pyridine.", "14. Final deprotection of all protecting groups using trifluoroacetic anhydride and methanol to form Pneumocandin Bo." ] } | |

CAS番号 |

135575-42-7 |

分子式 |

C50H80N8O17 |

分子量 |

1065.2 g/mol |

IUPAC名 |

(10R,12R)-N-[(3S,6S,9S,11S,15S,18S,20R,21R,24S,25S)-3-[(1S)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

InChI |

InChI=1S/C50H80N8O17/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(66)52-31-22-35(64)46(71)56-48(73)41-33(62)18-19-57(41)50(75)39(34(63)23-36(51)65)54-47(72)40(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)32-21-30(61)24-58(32)49(74)38(27(4)59)53-44(31)69/h14-17,25-27,30-35,38-43,46,59-64,67-68,71H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,72)(H,55,70)(H,56,73)/t25-,26-,27+,30+,31+,32+,33+,34+,35-,38+,39+,40+,41+,42+,43+,46-/m1/s1 |

InChIキー |

DQXPFAADCTZLNL-DVCAIHSCSA-N |

異性体SMILES |

CC[C@@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@@H](NC1=O)[C@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@H](CC(=O)N)O)O)O)O |

SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O |

正規SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O |

外観 |

Solid powder |

| Pneumocandin B0 is a potent antifungal and inhibitor of Β-(1,3)-D-glucan synthesis. | |

沸点 |

1442.9±65.0 °C at 760 mmHg |

melting_point |

N/A |

ピクトグラム |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

−20°C |

同義語 |

L 688,786 L 688786 L-688,786 L-688786 pneumocandin B(0) pneumocandin B0 pneumocardin B(0) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Pneumocandin B0 exert its antifungal activity?

A1: this compound targets fungal 1,3-β-glucan synthase, an enzyme crucial for synthesizing 1,3-β-D-glucan, a key component of the fungal cell wall. [, , , ] By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to fungal cell death. [, , , , ]

Q2: What morphological changes occur in fungi upon this compound exposure?

A2: this compound induces distinct morphological changes in susceptible fungi. These include:

Q3: Which spectroscopic techniques are used to elucidate the structure of this compound and its analogs?

A3: The structures of this compound and related lipopeptides were primarily determined using spectroscopic analyses, including:

Q4: What organism is used for the production of this compound?

A5: this compound is produced by the filamentous fungus Glarea lozoyensis. [, , , , ] Industrial production utilizes a specific overproducing mutant strain of Glarea lozoyensis (strain 74030). []

Q5: How can this compound production be enhanced?

A5: Several approaches have been investigated to improve this compound production:

- Strain Improvement: Mutation and screening techniques led to the identification of high-yield strains, such as Glarea lozoyensis PB5-31. []

- Media Optimization: Response surface methodology (RSM) helped optimize media composition, identifying mannitol, proline, and glucose as crucial components. [, ] Replacing cottonseed meal with (NH4)2SO4 reduced broth viscosity and improved oxygen transfer. [, ]

- Adaptive Laboratory Evolution (ALE): Low-temperature ALE enhanced membrane permeability in Glarea lozoyensis, leading to increased this compound production and secretion. []

Q6: What is the role of proline in this compound production?

A7: Proline is a key precursor for hydroxyproline, a vital component of the this compound structure. Adding proline to the fermentation medium can enhance this compound production. []

Q7: What challenges are associated with this compound production?

A8: One major challenge is the high viscosity of the fermentation broth, which hinders oxygen transfer and reduces production efficiency. [, ] Additionally, this compound is produced alongside structurally similar analogs, necessitating efficient purification strategies. []

Q8: How do structural modifications affect the activity of this compound analogs?

A9: Structural modifications significantly impact the antifungal activity, potency, and spectrum of this compound analogs. [, , , ]

- Side Chain Modifications: Introducing an aminoethyl ether at the hemiaminal and modifying the glutamine residue of this compound led to increased potency and a broader antifungal spectrum in the semisynthetic derivative L-733,560. [, , ]

- Acyl Side Chain Length: Mutasynthesis studies, replacing the native side chain with straight C14, C15, and C16 chains, produced new Pneumocandin congeners with varying antifungal activities. Pneumocandin I (5) exhibited enhanced antifungal activity compared to this compound. []

Q9: How does the structure of this compound differ from other echinocandins?

A10: While the core structure of Pneumocandins shares similarities with other echinocandins, variations exist in the hydroxylation patterns of the ornithine, homotyrosine, and proline residues. [, ] These subtle differences contribute to the unique activity profiles observed across different echinocandins.

Q10: What is known about the stability of this compound?

A11: this compound, like other lipopeptides, can be susceptible to degradation under certain conditions. Research highlights instability under strongly basic conditions, leading to ring-opening and inactivation. []

Q11: How can the stability of this compound be improved?

A12: Derivatizing the hemiaminal group to form stable ethers with amino alcohols is one strategy to enhance stability. This approach addresses both stability issues and facilitates salt formation for improved pharmaceutical properties. []

Q12: How is this compound typically quantified?

A13: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying this compound. Researchers have developed and validated robust HPLC assays to monitor this compound levels during production and purification. [, , ]

Q13: Are there specific challenges associated with analyzing this compound?

A14: The presence of structurally similar analogs poses a challenge for accurate quantification. Researchers have employed techniques like normal phase HPLC with proline-modified silica gel to enhance the resolution and separation of this compound from its analogs. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549134.png)

![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)